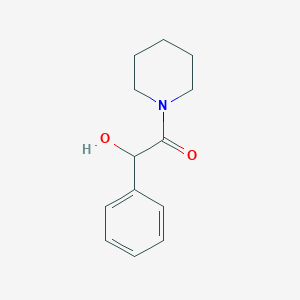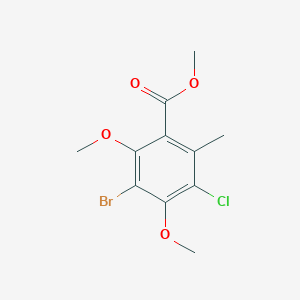
3,5-Di-tert-butylbenzene-1,2-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di-tert-butylbenzene-1,2-dithiol: is an organic compound characterized by the presence of two thiol groups (-SH) attached to a benzene ring substituted with two tert-butyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylbenzene-1,2-dithiol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-Di-tert-butylbenzene-1,2-diol.
Thionation Reaction: The hydroxyl groups (-OH) of the diol are converted to thiol groups (-SH) using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 3,5-Di-tert-butylbenzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The disulfide form can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, under basic conditions
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
科学的研究の応用
Chemistry: 3,5-Di-tert-butylbenzene-1,2-dithiol is used as a ligand in coordination chemistry, forming complexes with various metals. It is also employed in the synthesis of sulfur-containing organic compounds.
Biology: In biological research, this compound is used to study the redox behavior of thiol groups and their role in biological systems. It serves as a model compound for understanding thiol-disulfide exchange reactions.
Medicine: While specific medical applications are limited, the compound’s thiol groups make it a potential candidate for developing thiol-based drugs or antioxidants.
Industry: In the industrial sector, this compound is used as an additive in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 3,5-Di-tert-butylbenzene-1,2-dithiol primarily involves its thiol groups. These groups can undergo redox reactions, forming disulfides and participating in thiol-disulfide exchange reactions. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing redox balance in chemical and biological systems.
類似化合物との比較
3,5-Di-tert-butylbenzene-1,2-diol: The precursor to 3,5-Di-tert-butylbenzene-1,2-dithiol, containing hydroxyl groups instead of thiol groups.
3,5-Di-tert-butylcatechol: A related compound with hydroxyl groups at the 1 and 2 positions.
3,5-Di-tert-butylbenzyl bromide: A compound with a bromomethyl group at the benzene ring.
Uniqueness: this compound is unique due to the presence of thiol groups, which impart distinct redox properties and reactivity compared to its hydroxyl-containing analogs. This makes it valuable in studies involving sulfur chemistry and redox biology.
特性
CAS番号 |
109082-03-3 |
|---|---|
分子式 |
C14H22S2 |
分子量 |
254.5 g/mol |
IUPAC名 |
3,5-ditert-butylbenzene-1,2-dithiol |
InChI |
InChI=1S/C14H22S2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3 |
InChIキー |
MRFZCVJSHKARDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S)S)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


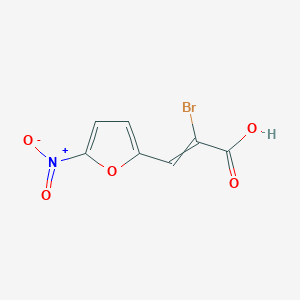
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)
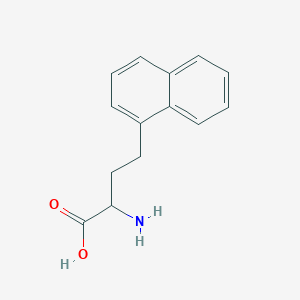
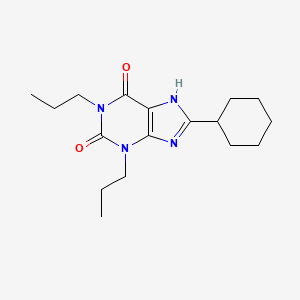
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
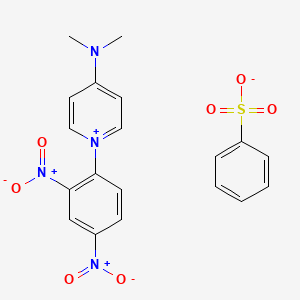
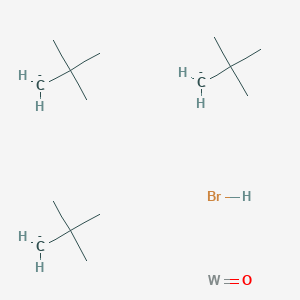
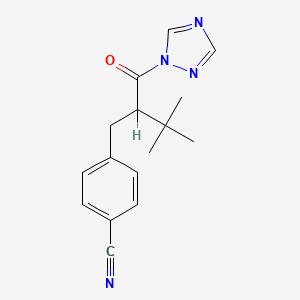
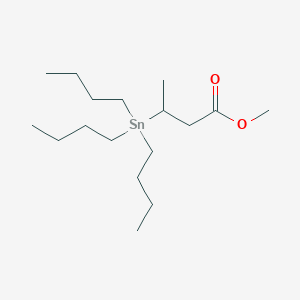
![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
